[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, hydrazinylidene, and phenylprop-2-enoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 2-(3-methylanilino)-2-oxoacetylhydrazine under specific conditions to form the hydrazinylidene intermediate. This intermediate is then reacted with (E)-3-phenylprop-2-enoic acid to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate may be studied for its potential biological activities. It could be investigated for its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-methoxy-4-[(E)-[(3-pyridinylcarbonyl)hydrazono]methyl]phenyl acetate
- 2-methoxy-4-[(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl]phenyl acetate
Uniqueness
Compared to similar compounds, [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
477728-98-6 |
---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H23N3O5/c1-18-7-6-10-21(15-18)28-25(31)26(32)29-27-17-20-11-13-22(23(16-20)33-2)34-24(30)14-12-19-8-4-3-5-9-19/h3-17H,1-2H3,(H,28,31)(H,29,32)/b14-12+,27-17+ |
InChI Key |
SOEVAHJQTOFVRV-CQDURRFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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